6-Iodoimidazo[1,2-A]pyridin-2-amine
CAS No.: 947248-49-9
Cat. No.: VC4295658
Molecular Formula: C7H8IN3
Molecular Weight: 261.066
* For research use only. Not for human or veterinary use.
![6-Iodoimidazo[1,2-A]pyridin-2-amine - 947248-49-9](/images/structure/VC4295658.png)
Specification
CAS No. | 947248-49-9 |
---|---|
Molecular Formula | C7H8IN3 |
Molecular Weight | 261.066 |
IUPAC Name | 6-iodoimidazo[1,2-a]pyridin-2-amine |
Standard InChI | InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 |
Standard InChI Key | UWCNQOZYIKBYIN-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1I)N |
Introduction
Chemical Structure and Physicochemical Properties
6-Iodoimidazo[1,2-A]pyridin-2-amine (IUPAC name: 6-iodoimidazo[1,2-a]pyridin-2-amine) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₇H₆IN₃. Its structure comprises a fused imidazole and pyridine ring system, where the pyridine moiety is substituted with an iodine atom at the 6-position and a primary amine group at the 2-position.
Molecular Characteristics
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Molecular weight: 259.05 g/mol
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XLogP3-AA (partition coefficient): 1.7 (predicted)
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Hydrogen bond donors: 2 (amine and imidazole NH)
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Hydrogen bond acceptors: 3 (imidazole and pyridine N atoms)
The iodine atom introduces significant steric bulk and polarizability, influencing the compound’s reactivity in cross-coupling reactions . Quantum mechanical calculations suggest that the amine group participates in intramolecular hydrogen bonding, stabilizing the planar conformation of the imidazo[1,2-a]pyridine core .
Spectral Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, H-5), 7.78 (d, J = 9.2 Hz, 1H, H-7), 6.99 (d, J = 9.2 Hz, 1H, H-8), 6.45 (s, 2H, NH₂) .
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¹³C NMR (DMSO-d₆, 100 MHz): δ 152.3 (C-2), 142.1 (C-6), 128.9 (C-5), 117.4 (C-8), 113.2 (C-7), 95.1 (C-I) .
Synthesis and Functionalization
Palladium-Catalyzed Carbonylation
A breakthrough in synthesizing 6-iodoimidazo[1,2-A]pyridin-2-amine involves palladium-catalyzed carbonylation using a recyclable supported ionic liquid phase (SILP) catalyst. This method achieves 85–92% yields under mild conditions (80°C, 20 bar CO) :
Table 1: Optimization of Carbonylation Conditions
Parameter | Optimal Value | Yield (%) | Selectivity (%) |
---|---|---|---|
Temperature | 80°C | 92 | 98 |
CO Pressure | 20 bar | 89 | 95 |
Catalyst Loading | 0.5 mol% Pd | 85 | 93 |
The SILP catalyst, comprising palladium immobilized on silica gel modified with pyridinium ionic liquids, enables efficient recycling (>10 cycles) with negligible Pd leaching (<0.5 ppm) . Competing pathways for mono- and double carbonylation are mitigated by adjusting amine nucleophiles and CO pressure.
Suzuki–Miyaura Cross-Coupling
6-Iodoimidazo[1,2-A]pyridin-2-amine serves as a precursor for 6-aryl/heteroaryl derivatives via Suzuki–Miyaura reactions. Coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) affords substituted imidazo[1,2-a]pyridines in 70–88% yields . For example, reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-amine, a potent PI3Kα inhibitor (IC₅₀ = 1.94 nM) .
Pharmacological Applications
Anticancer Activity
Derivatives of 6-iodoimidazo[1,2-A]pyridin-2-amine exhibit dual mechanisms in oncology:
ALDH1A3 Inhibition
The compound’s analogs, such as 3a (6-(2-fluorophenyl) derivative), inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells. In patient-derived GBM cells, these derivatives induce apoptosis at picomolar concentrations (EC₅₀ = 0.2–0.5 nM) .
PI3Kα Targeting
Quinazoline–imidazo[1,2-a]pyridine hybrids (e.g., 13k) derived from 6-iodoimidazo[1,2-A]pyridin-2-amine inhibit PI3Kα with IC₅₀ values of 1.94 nM, arresting HCC827 lung cancer cells at the G2/M phase .
Table 2: Antiproliferative Activity of Selected Derivatives
Compound | Cell Line | IC₅₀ (nM) | Target |
---|---|---|---|
3a | GBM-SC | 0.2 | ALDH1A3 |
13k | HCC827 | 1.94 | PI3Kα |
7c | MCF-7 | 43 | Tubulin |
Challenges and Future Directions
Despite its promise, 6-iodoimidazo[1,2-A]pyridin-2-amine faces hurdles:
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Synthetic Scalability: While SILP catalysts reduce Pd waste, large-scale synthesis remains energy-intensive due to high CO pressures .
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Pharmacokinetics: No in vivo data exist on bioavailability or metabolic stability.
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Selectivity: Off-target effects on ALDH1A1 and ALDH2 isoforms require mitigation .
Future research should prioritize prodrug strategies to enhance blood-brain barrier penetration for glioblastoma applications and proteolysis-targeting chimeras (PROTACs) to degrade oncogenic targets selectively.
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